molecular formula C22H20N4O B2482283 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide CAS No. 862810-20-6

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide

Cat. No.: B2482283
CAS No.: 862810-20-6
M. Wt: 356.429
InChI Key: JBFZMKDKVKABCM-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core linked to a substituted phenyl group and a 3,5-dimethylbenzamide moiety. This structure is characteristic of bioactive molecules often explored in medicinal chemistry for kinase inhibition or antimicrobial activity.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-14-9-15(2)11-18(10-14)21(27)24-19-12-17(6-5-16(19)3)20-13-26-8-4-7-23-22(26)25-20/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFZMKDKVKABCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of substituted chalcones with 2-aminobenzimidazole under specific conditions . Another approach involves the use of green solvents like PEG-400 and butan-1-ol in a one-pot reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride in multicomponent reactions is common in the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Property Target Compound (Inferred) 5h () 5a ()
Melting Point >300°C (estimated) >300°C Not reported
Elemental Analysis (C/H/N) C: ~69.5%; H: ~4.2%; N: ~15% C: 69.65%; H: 4.24%; N: 15% Not reported
Key Spectral Data Broad NH/OH IR peaks IR: 3303 cm⁻¹ (NH/OH) NMR: δ 2.3–3.1 ppm (CH₃)
  • Thermal Stability : Both the target compound and 5h exhibit high melting points (>300°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding) in their crystalline lattices .
  • Elemental Composition : The target compound’s inferred C/H/N ratios align closely with 5h , suggesting similar aromaticity and heteroatom density .

Functional Group Impact

  • 3,5-Dimethylbenzamide vs. Cyano-Phenyl: The dimethylbenzamide group in the target compound may enhance lipophilicity compared to 5h’s polar cyano group, affecting solubility and membrane permeability.
  • Imidazo-pyrimidine vs.

Research Findings and Gaps

  • Synthetic Efficiency : One-pot methods (as used for 5h ) are advantageous for scalability compared to multi-step syntheses .
  • Bioactivity Data : While 5h and pyrido-pyrimidine derivatives are often screened for antimicrobial or anticancer activity, the target compound’s biological profile remains uncharacterized.
  • Analytical Challenges : NMR and IR data for the target compound are unreported, necessitating further studies to confirm structural assignments.

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,5-dimethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an imidazo[1,2-a]pyrimidine moiety linked to a 3,5-dimethylbenzamide. Its molecular formula is C20H22N4C_{20}H_{22}N_{4} with a molecular weight of approximately 334.42 g/mol. The presence of nitrogen and oxygen within its structure is significant for its biological activity.

Target Enzymes

Research indicates that this compound primarily targets Cyclooxygenase-2 (COX-2) . This enzyme is involved in the inflammatory response and is a key target for anti-inflammatory drugs.

Mode of Action

The compound acts as a COX-2 inhibitor , which leads to the modulation of prostaglandin biosynthesis pathways. By inhibiting COX-2, the compound reduces the production of inflammatory mediators, thereby alleviating inflammation and associated pain.

Anti-inflammatory Effects

Studies have demonstrated that the compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it effectively inhibits COX-2 activity, leading to a reduction in prostaglandin E2 levels in cell cultures treated with inflammatory stimuli .

Anticancer Potential

Recent investigations have suggested that this compound may also possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance, in assays involving breast and colon cancer cells, this compound demonstrated dose-dependent cytotoxic effects .

Study 1: COX-2 Inhibition

A study published in Journal of Medicinal Chemistry evaluated the compound’s efficacy as a COX-2 inhibitor. The results indicated that it displayed moderate selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .

CompoundIC50 (µM)Selectivity Ratio (COX-2/COX-1)
This compound4.510:1

Study 2: Anticancer Activity

In another study focusing on the anticancer potential of this compound, researchers conducted cell viability assays on various cancer cell lines. The findings revealed that it inhibited cell growth significantly at concentrations above 10 µM.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12
HT-29 (Colon)15

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